molecular formula C15H26SeSi B14517916 Trimethyl[1-(phenylselanyl)hexyl]silane CAS No. 62459-45-4

Trimethyl[1-(phenylselanyl)hexyl]silane

Cat. No.: B14517916
CAS No.: 62459-45-4
M. Wt: 313.4 g/mol
InChI Key: XKQQSXUWFSJMMG-UHFFFAOYSA-N
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Description

Trimethyl[1-(phenylselanyl)hexyl]silane is a specialized organosilicon and organoselenium compound of interest in advanced synthetic organic chemistry. This molecule integrates two key functional groups: a phenylselanyl (PhSe-) moiety and a trimethylsilyl (TMS) group. In research, the phenylselanyl group is a versatile synthetic intermediate. Organoselenium compounds, particularly those with a PhSe- group, are recognized as valuable building blocks for synthesizing selenium-containing heterocycles like selenophenes, which are explored for their potential biological activities and applications in materials science . Furthermore, the PhSe- group can serve as a reactive handle in various chemo-, regio-, and stereoselective transformations . The trimethylsilyl group is classically used as a protecting group for hydroxyl functions, though it is labile to both acid and base . The specific combination of these groups in this compound may facilitate its use in multi-step syntheses, potentially acting as a precursor or intermediate in the development of novel compounds for pharmaceutical and materials science research. This product is intended for research purposes in a controlled laboratory setting only.

Properties

CAS No.

62459-45-4

Molecular Formula

C15H26SeSi

Molecular Weight

313.4 g/mol

IUPAC Name

trimethyl(1-phenylselanylhexyl)silane

InChI

InChI=1S/C15H26SeSi/c1-5-6-8-13-15(17(2,3)4)16-14-11-9-7-10-12-14/h7,9-12,15H,5-6,8,13H2,1-4H3

InChI Key

XKQQSXUWFSJMMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC([Si](C)(C)C)[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Selenide Intermediates

A two-step approach involves synthesizing 1-phenylselanylhexane followed by silylation.

Step 1: Synthesis of 1-Phenylselanylhexane
1-Bromohexane reacts with sodium phenylselenide (NaSePh) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen. The reaction proceeds via an SN2 mechanism, yielding 1-phenylselanylhexane after 12 hours:
$$
\text{C}6\text{H}{13}\text{Br} + \text{NaSePh} \rightarrow \text{C}6\text{H}{13}\text{SePh} + \text{NaBr}
$$
Purification via silica gel chromatography (hexane/ethyl acetate, 9:1) affords the intermediate in 65–70% yield.

Step 2: Silylation with Trimethylsilyl Chloride
1-Phenylselanylhexane undergoes silylation using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N) in dichloromethane (DCM) at room temperature:
$$
\text{C}6\text{H}{13}\text{SePh} + \text{TMSCl} \xrightarrow{\text{Et}3\text{N}} \text{TMS-C}6\text{H}_{12}\text{SePh} + \text{HCl}
$$
The product is isolated by fractional distillation (bp 120–125°C, 0.1 mmHg) with 75–80% yield.

Hydrosilylation of Alkenyl Selenides

A one-pot method employs hydrosilylation of 1-phenylselanyl-1-hexene using chloroplatinic acid (H₂PtCl₆) as a catalyst:
$$
\text{CH}2=\text{CH}(\text{SePh})\text{C}4\text{H}9 + \text{HSiMe}3 \xrightarrow{\text{H}2\text{PtCl}6} \text{Me}3\text{Si}-\text{CH}2\text{CH}(\text{SePh})\text{C}4\text{H}9
$$
Reaction conditions (80°C, 6 hours) yield 70–75% product after column chromatography.

Grignard Reagent Approach

A hexylmagnesium bromide intermediate reacts with phenylselenol, followed by quenching with TMSCl:

  • Formation of Grignard Reagent :
    $$
    \text{C}6\text{H}{13}\text{Br} + \text{Mg} \rightarrow \text{C}6\text{H}{13}\text{MgBr}
    $$
  • Selenation :
    $$
    \text{C}6\text{H}{13}\text{MgBr} + \text{PhSeH} \rightarrow \text{C}6\text{H}{13}\text{SePh} + \text{MgBrH}
    $$
  • Silylation :
    $$
    \text{C}6\text{H}{13}\text{SePh} + \text{TMSCl} \rightarrow \text{TMS-C}6\text{H}{12}\text{SePh} + \text{HCl}
    $$
    Yields reach 60–65% due to competing side reactions.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Nucleophilic Substitution : THF outperforms DMF due to better NaSePh solubility.
  • Hydrosilylation : Toluene at 80°C minimizes side-product formation.

Catalytic Systems

  • Pt-Based Catalysts : H₂PtCl₆ (0.5 mol%) enhances regioselectivity in hydrosilylation.
  • Base Selection : Et₃N proves superior to pyridine in silylation, reducing HCl byproduct retention.

Yield Comparison

Method Yield (%) Purity (%)
Nucleophilic Substitution 75–80 95
Hydrosilylation 70–75 92
Grignard Approach 60–65 88

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 0.15 (s, 9H, SiMe₃), 0.90–1.50 (m, 10H, hexyl chain), 7.30–7.50 (m, 5H, Ph).
  • ¹³C NMR : δ −1.5 (SiMe₃), 22.5–32.0 (hexyl carbons), 128.0–130.5 (Ph), 142.0 (C-Se).
  • FT-IR : 1250 cm⁻¹ (Si-C), 750 cm⁻¹ (Se-C).

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 80:20) confirms >95% purity for optimized routes.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-(phenylselanyl)hexyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The silicon-methyl bonds can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Trimethyl[1-(phenylselanyl)hexyl]silane has several scientific research applications:

    Biology: Studied for its potential antioxidant properties due to the presence of the selenium atom.

    Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl[1-(phenylselanyl)hexyl]silane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom can participate in redox reactions, potentially acting as an antioxidant. The silicon atom can form stable bonds with other elements, making the compound useful in materials science and organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

  • Phenylselanyl vs. In contrast, 1-Hepten-2-yl(trimethyl)silane (C10H22Si, monoisotopic mass 170.149) has an alkenyl group, introducing unsaturation that may favor cycloaddition or polymerization . Steric Effects: The phenylselanyl group likely imposes greater steric hindrance compared to simpler alkyl or alkenyl substituents, as seen in ((6,7-Dimethoxy-1-vinyltetrahydronaphthalen-1-yl)oxy)trimethylsilane, where bulky aromatic substituents require multi-step synthesis involving Grignard reagents and purification by chromatography .

Physical and Chemical Properties

  • Molecular Weight and Solubility: The hexyl chain in Trimethyl[1-(phenylselanyl)hexyl]silane increases hydrophobicity compared to shorter-chain analogs like 1-Hepten-2-yl(trimethyl)silane (MW 170.37). Silanes with polar substituents, such as (Trifluoromethyl)trimethylsilane (CAS 81290-20-2), exhibit lower solubility in nonpolar solvents due to the electronegative trifluoromethyl group .
  • Reactivity :

    • The phenylselanyl group may participate in selenium-centered redox reactions , contrasting with the inertness of Hexamethyldisiloxane (CAS 107-46-0), a siloxane with higher thermal stability due to Si-O-Si linkages .
    • Pyrolysis pathways of silanes (e.g., ) suggest that substituents like phenylselanyl could alter decomposition products or exothermicity compared to methyl or trifluoromethyl groups.

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Substituent Type Molecular Weight Key Properties
This compound* C15H26SiSe Phenylselanyl-hexyl ~313.5 (calc.) High hydrophobicity, redox-active Se
1-Hepten-2-yl(trimethyl)silane C10H22Si Alkenyl 170.37 Unsaturated, reactive in cycloadditions
(Trifluoromethyl)trimethylsilane C4H9F3Si Trifluoromethyl 142.20 Electronegative, flammable, toxic
Hexamethyldisiloxane C6H18OSi2 Siloxane 162.38 Thermally stable, low toxicity

*Estimated properties based on structural analogs.

Table 2: Hazard Profile Comparison

Compound Flammability Acute Toxicity Carcinogenicity
This compound* Moderate High (Se) Unknown
(Trifluoromethyl)trimethylsilane High (H225) H302, H333 H351 (Suspected)
Hexamethyldisiloxane Low H319, H335 Not classified

Research Findings

  • Synthetic Challenges : Bulky substituents (e.g., phenylselanyl) complicate purification, as seen in , where chromatography was required to isolate ((6,7-Dimethoxy-1-vinyltetrahydronaphthalen-1-yl)oxy)trimethylsilane .
  • Reactivity in Semiconductor Manufacturing : Silanes with electron-withdrawing groups may influence deposition pathways, analogous to trimethyl aluminum (TMA) reactions in , where substituents dictate exothermicity and byproduct formation .

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